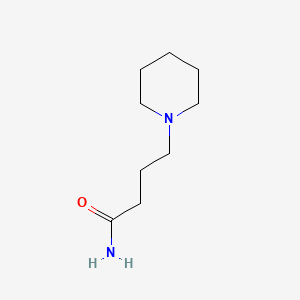
Butyramide, 4-piperidino-
Cat. No. B8641814
Key on ui cas rn:
4672-14-4
M. Wt: 170.25 g/mol
InChI Key: IXUJSVVQCPFGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04990521
Procedure details


To a stirred and cooled (ice bath) solution of 4 parts of 2-(phenylmethoxy)benzoic acid in 90 parts of trichloromethane were added first 1.47 parts of N,N-diethylethanamine and then 1.6 parts of ethyl carbonochloridate at <5° C. After stirring for 1 hour in an ice bath, the thus obtained mixture was added dropwise to a cooled solution of 5.94 parts of trans-4-amino-3-hydroxy-N,N,γ-trimethyl-α,α-diphenyl-1-piperidinebutanamide in 90 parts of trichloromethane at a temperature below 5° C. Upon completion, stirring was continued overnight at room temperature. The organic layer was washed with water, a sodium carbonate solution in water and water, dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (95:5 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was C solidified in 2,2'-oxybispropane. The product was filtered off and dried in vacuo at 60° C. yielding 3.7 parts (40.7%) of trans-3-hydroxy-N,N,γ-trimethyl-α,α-diphenyl-4-[[2(piperidinebutanamide: mp 149.0° C. (compound 29).
Name
2-(phenylmethoxy)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
trans-4-amino-3-hydroxy-N,N,γ-trimethyl-α,α-diphenyl-1-piperidinebutanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
C1(COC2C=CC=CC=2C(O)=O)C=CC=CC=1.C(Cl)(=O)OCC.N[C@@H:25]1[CH2:30][CH2:29][N:28]([CH:31](C)[CH2:32][C:33](C2C=CC=CC=2)(C2C=CC=CC=2)[C:34]([N:36](C)C)=[O:35])[CH2:27][C@H:26]1O>ClC(Cl)Cl.C(N(CC)CC)C>[N:28]1([CH2:31][CH2:32][CH2:33][C:34]([NH2:36])=[O:35])[CH2:29][CH2:30][CH2:25][CH2:26][CH2:27]1
|
Inputs


Step One
|
Name
|
2-(phenylmethoxy)benzoic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)COC1=C(C(=O)O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClC(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(=O)Cl
|
Step Three
|
Name
|
trans-4-amino-3-hydroxy-N,N,γ-trimethyl-α,α-diphenyl-1-piperidinebutanamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H]1[C@@H](CN(CC1)C(CC(C(=O)N(C)C)(C1=CC=CC=C1)C1=CC=CC=C1)C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClC(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
To a stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at <5° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 1 hour in an ice bath
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Upon completion, stirring
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a sodium carbonate solution in water and water, dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography over silica gel using
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of trichloromethane and methanol (95:5 by volume) as eluent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pure fractions were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the eluent was evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo at 60° C.
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
